molecular formula C18H15NO3 B10848804 Furan-2-ylmethylcarbamic Acid Biphenyl-3-yl Ester

Furan-2-ylmethylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10848804
M. Wt: 293.3 g/mol
InChI Key: OLMUNVAXPITDSI-UHFFFAOYSA-N
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Description

Furan-2-ylmethylcarbamic Acid Biphenyl-3-yl Ester is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-ylmethylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of furan-2-ylmethylamine with biphenyl-3-yl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: Furan-2-ylmethylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Furan-2-ylmethylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In the context of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as the NF-κB pathway .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

(3-phenylphenyl) N-(furan-2-ylmethyl)carbamate

InChI

InChI=1S/C18H15NO3/c20-18(19-13-17-10-5-11-21-17)22-16-9-4-8-15(12-16)14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20)

InChI Key

OLMUNVAXPITDSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)OC(=O)NCC3=CC=CO3

Origin of Product

United States

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